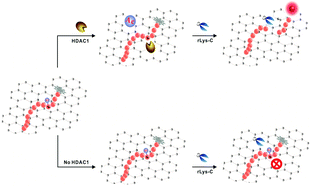Graphene oxide–peptide nanoassembly as a general approach for monitoring the activity of histone deacetylases†
Analyst Pub Date: 2016-05-12 DOI: 10.1039/C6AN00902F
Abstract
A novel fluorescent sensor using graphene oxide (GO)–peptide nanoassembly is developed for histone deacetylases (HDACs) based on deacetylation mediated cleavage of substrate peptides, which provides a simple, cost-effective platform for monitoring the activity of HDACs.


Recommended Literature
- [1] Back cover
- [2] Resorcylic acid lactones (RALs) and their structural congeners: recent advances in their biosynthesis, chemical synthesis and biology
- [3] Molecular salts of propranolol with dicarboxylic acids: diversity of stoichiometry, supramolecular structures and physicochemical properties†
- [4] When do defectless alkanethiol SAMs in ionic liquids become penetrable? A molecular dynamics study†
- [5] Aptamer-functionalized CdTe:Zn2+ quantum dots for the detection of tomato systemin†
- [6] The single-crystal Raman spectrum of rhombic sulphur
- [7] A fast and convenient cellulose hydrogel-coated colander for high-efficiency oil–water separation†
- [8] One-pot synthesis of conjugated triphenylamine macrocycles and their complexation with fullerenes†
- [9] Back cover
- [10] The electrostatic capacity of aluminium and tantalum anode films

Journal Name:Analyst
Research Products
-
CAS no.: 1733-55-7









